molecular formula C13H17N5S B11187289 N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B11187289
M. Wt: 275.38 g/mol
InChI Key: KGHIWULPLYEJIG-UHFFFAOYSA-N
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Description

N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a triazine ring and a benzothiazole moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbonyl compounds.

    Coupling of the Two Moieties: The final step involves coupling the triazine and benzothiazole moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could occur at the nitrogen atoms in the triazine ring.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced nitrogen species.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. The triazine and benzothiazole moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound may have potential applications in medicine, particularly as a drug candidate for treating various diseases. Its unique structure could allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine ring structure.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole moiety.

Uniqueness

The uniqueness of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine lies in its combination of the triazine and benzothiazole rings, along with the propyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17N5S/c1-2-7-18-8-14-12(15-9-18)17-13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,7-9H2,1H3,(H2,14,15,16,17)

InChI Key

KGHIWULPLYEJIG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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